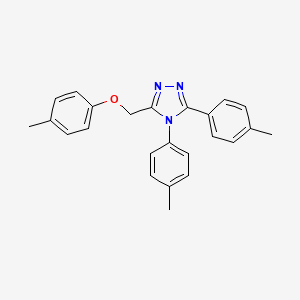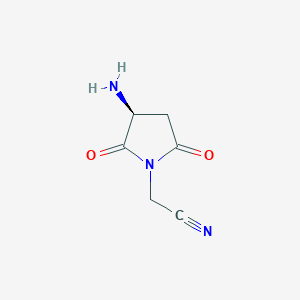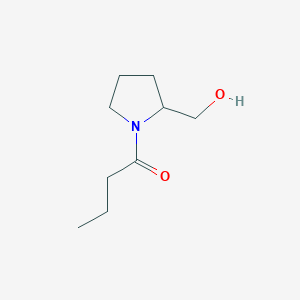![molecular formula C14H12F3NO3 B12888366 5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]- CAS No. 89150-20-9](/img/structure/B12888366.png)
5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-amino-2-methylpropanenitrile and 4-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base like triethylamine under reflux conditions.
Introduction of the Propanoic Acid Moiety: The oxazole intermediate is then subjected to a reaction with bromoacetic acid in the presence of a base such as potassium carbonate. This step introduces the propanoic acid group to the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
3-(2-Methyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals, dyes, and functional materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2-Methyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The propanoic acid moiety can form hydrogen bonds with target proteins, influencing their function and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-(Trifluoromethyl)phenyl)propanoic acid: Similar structure but lacks the oxazole ring.
2-Methyl-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
3-(2-Methyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89150-20-9 |
|---|---|
Formule moléculaire |
C14H12F3NO3 |
Poids moléculaire |
299.24 g/mol |
Nom IUPAC |
3-[2-methyl-4-[4-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C14H12F3NO3/c1-8-18-13(11(21-8)6-7-12(19)20)9-2-4-10(5-3-9)14(15,16)17/h2-5H,6-7H2,1H3,(H,19,20) |
Clé InChI |
COYRLTVESNXWPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(O1)CCC(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


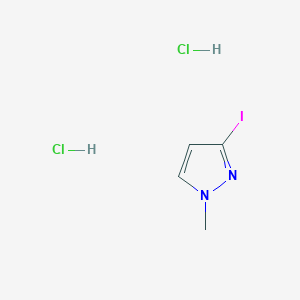
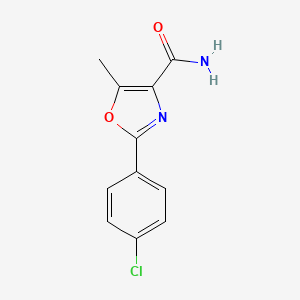
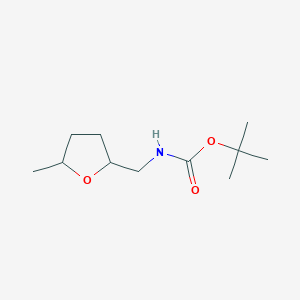
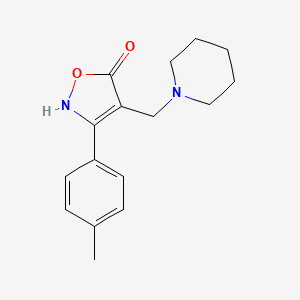
![5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid](/img/structure/B12888318.png)

![3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12888332.png)
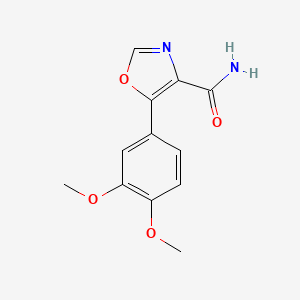
![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione](/img/structure/B12888344.png)


